molecular formula C6H3Cl2I B150626 1,3-Dichloro-2-iodobenzene CAS No. 19230-28-5

1,3-Dichloro-2-iodobenzene

Cat. No. B150626
CAS RN: 19230-28-5
M. Wt: 272.89 g/mol
InChI Key: ZMPGXSFTXBOKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated benzenes can involve the use of Grignard reagents and elemental iodine, as seen in the preparation of sterically crowded 1,4-diiodo-2,3,5,6-tetraarylbenzenes . Although the specific synthesis of 1,3-dichloro-2-iodobenzene is not detailed, similar methods could potentially be applied, considering the reactivity of halogenated benzenes with Grignard reagents and iodine.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can exhibit interesting distortions due to steric pressures, as observed in the structures of hexasubstituted benzenes . While 1,3-dichloro-2-iodobenzene is not hexasubstituted, the presence of chlorine and iodine atoms could still influence its molecular geometry. The carbon-iodine bond lengths in related compounds are relatively constant, suggesting that the C-I bond in 1,3-dichloro-2-iodobenzene would also be consistent with these observations .

Chemical Reactions Analysis

Halogenated benzenes can participate in various chemical reactions. For instance, iodobenzene derivatives can catalyze the cyclization of sulfonamides with peracids to form benzothiazine dioxides . This indicates that 1,3-dichloro-2-iodobenzene could potentially act as a catalyst or reactant in similar electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes can be influenced by the nature and position of the halogen substituents. For example, the solubility of hypervalent iodine compounds can be increased by the presence of bulky groups . The presence of chlorine and iodine in 1,3-dichloro-2-iodobenzene would likely affect its solubility, boiling point, and density. The crystal structure of related compounds, such as 1,3,5-trichloro-2,4,6-trifluorobenzene, shows that these molecules can be planar and exhibit significant internal vibrations .

Scientific Research Applications

Electrochemical Analysis

1,3-Dichloro-2-iodobenzene has been studied for its electrochemical properties, particularly in reductive cleavage reactions. Research has focused on differentiating stepwise and concerted mechanisms in these reactions, with specific interest in the cleavage of the carbon–iodine bond. For instance, Prasad and Sangaranarayanan (2005) utilized voltammetric current function analysis to illustrate the methodology and estimated the reorganization energy for the reduction of 1,3-dichloro-2-iodobenzene, concluding that it undergoes an initial stepwise electron transfer (Prasad & Sangaranarayanan, 2005).

Organic Synthesis

In organic synthesis, 1,3-dichloro-2-iodobenzene has been used as a reactant in various chemical transformations. Garve et al. (2014) demonstrated its application in the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes, expanding the range of functional groups that can be introduced into cyclopropane derivatives (Garve et al., 2014).

Material Science

1,3-Dichloro-2-iodobenzene has also found applications in material science. For example, Bukhryakov et al. (2017) used it in the synthesis of 2,6-Hexa-tert-butylterphenyl derivatives, a process that involved a "double benzyne" reaction and subsequent additions to create complex organic structures (Bukhryakov et al., 2017).

Analytical Techniques

Its use in analytical chemistry, particularly in the analysis of crystal structures, is also notable. Hendricks et al. (1933) determined the crystal structures of diiodobenzene isomers, including those related to 1,3-dichloro-2-iodobenzene, using x-ray and electron diffraction (Hendricks et al., 1933).

Advanced Chemical Reactions

Further, its role in advanced chemical reactions like the Ullmann coupling process has been studied. Rastgoo Lahrood et al. (2015) explored the Ullmann coupling of 1,3-diiodobenzene on Cu(111) surfaces, revealing an ordered arrangement of reaction products, which suggests potential applications in surface chemistry and nanotechnology (Rastgoo Lahrood et al., 2015).

Safety And Hazards

1,3-Dichloro-2-iodobenzene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,3-dichloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPGXSFTXBOKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172818
Record name 2,6-Dichloroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-iodobenzene

CAS RN

19230-28-5
Record name 1,3-Dichloro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19230-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloroiodobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019230285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dichloro-2-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-2-iodobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-2-iodobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Dichloro-2-iodobenzene
Reactant of Route 4
1,3-Dichloro-2-iodobenzene
Reactant of Route 5
Reactant of Route 5
1,3-Dichloro-2-iodobenzene
Reactant of Route 6
Reactant of Route 6
1,3-Dichloro-2-iodobenzene

Citations

For This Compound
52
Citations
MA Prasad, MV Sangaranarayanan - Tetrahedron Letters, 2004 - Elsevier
The electrochemical reductive cleavage of the carbon–iodine bond in 5-bromo-1,3-dichloro-2-iodobenzene has been analyzed from the mechanistic point of view employing the Marcus …
Number of citations: 9 www.sciencedirect.com
MA Prasad, MV Sangaranarayanan - Tetrahedron, 2004 - Elsevier
The electrochemical reduction of carbon–halogen bonds in 5-bromo-1,3-dichloro-2-iodobenzene follows quadratic activation–driving force relationship except in one of the carbon–…
Number of citations: 6 www.sciencedirect.com
MA Prasad, MV Sangaranarayanan - Tetrahedron, 2005 - Elsevier
A systematic way of distinguishing stepwise and concerted mechanisms in reductive cleavage reactions has been formulated involving current function analysis of the voltammetric data…
Number of citations: 4 www.sciencedirect.com
M Arun Prasad, B Varghese… - … Section E: Structure …, 2004 - scripts.iucr.org
The title compound, C6H2BrCl2I, crystallizes in space group P21/c with two molecules in the asymmetric unit. The molecules stack in two different directions, with their plane normals …
Number of citations: 4 scripts.iucr.org
AI Rubailo, SP Habuda, AG Lundin - physica status solidi (b), 1970 - Wiley Online Library
35 pure quadrupole resonance of 3, 4, 5-trichloroaniline powder from 20 to 90 C and the low-frequency Raman spectra of 3, 4, 5-trichloroaniline and 1, 3-dichlor0-2-bromobenzene in …
Number of citations: 3 onlinelibrary.wiley.com
KV Bukhryakov, RR Schrock, AH Hoveyda, P Müller… - 2017 - dspace.mit.edu
A “double benzyne” reaction between 1,3-dichloro-2-iodobenzene and 2,4,6-t-Bu₃C₆H₂MgBr followed by the addition of iodine led to 2,6-(2,4,6-t-Bu₃C₆H₂)₂C₆H₃I (HTBTI) in 65…
Number of citations: 0 dspace.mit.edu
KV Bukhryakov, RR Schrock, AH Hoveyda… - Organic …, 2017 - ACS Publications
A “double benzyne” reaction between 1,3-dichloro-2-iodobenzene and 2,4,6-t-Bu 3 C 6 H 2 MgBr followed by the addition of iodine led to 2,6-(2,4,6-t-Bu 3 C 6 H 2 ) 2 C 6 H 3 I (HTBTI) …
Number of citations: 17 pubs.acs.org
P Le Nahenec-Martel, S Leleu, F Marsais… - Letters in Organic …, 2005 - academia.edu
Accepted September 13, 2004 Abstract: The synthesis of functionalized terphenyl derivatives was achieved starting from readily available 1, 3-dichloro-2-iodobenzene, Among the …
Number of citations: 1 www.academia.edu
YJ Shim, HJ Lee, S Park - Journal of Organometallic Chemistry, 2012 - Elsevier
Reaction of (COD)MX 2 (M = Pd, Pt; X = Cl, I; COD = 1,5-cyclooctadiene) and P(C 6 H 5 ) 2 (C 6 H 4 -p-SO 3 K) afforded water-soluble complexes MX 2 {P(C 6 H 5 ) 2 (C 6 H 4 -p-SO 3 K)…
Number of citations: 2 www.sciencedirect.com
M ARUN PRASAD, MV SANGARANARAYANAN - Tetrahedron letters, 2004 - Elsevier
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.